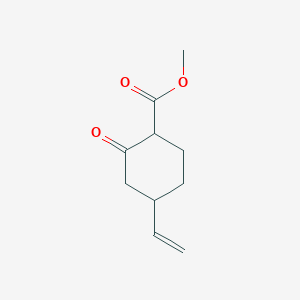

Methyl 2-oxo-4-vinylcyclohexanecarboxylate

Description

Methyl 2-oxo-4-vinylcyclohexanecarboxylate is a cyclohexane-derived ester featuring a ketone group at position 2, a vinyl substituent at position 4, and a methyl ester moiety.

Properties

Molecular Formula |

C10H14O3 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

methyl 4-ethenyl-2-oxocyclohexane-1-carboxylate |

InChI |

InChI=1S/C10H14O3/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h3,7-8H,1,4-6H2,2H3 |

InChI Key |

CUDLXERIABPMTD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCC(CC1=O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Aldol Condensation: One common method for synthesizing Methyl 2-oxo-4-vinylcyclohexanecarboxylate involves the aldol condensation of methyl vinyl ketone with ethyl acetoacetate. This reaction is typically catalyzed by a base such as sodium methoxide or sodium ethoxide. The resulting product undergoes cyclization to form the desired compound.

Diels-Alder Reaction: Another synthetic route involves the Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl-2-butynoate.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Methyl 2-oxo-4-vinylcyclohexanecarboxylate can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This compound can be reduced to form alcohols or other reduced derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The vinyl group in this compound can participate in substitution reactions. For example, it can undergo halogenation with reagents such as bromine or chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 2-oxo-4-vinylcyclohexanecarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through chemical reactions.

Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclohexanecarboxylate derivatives.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of polymers and other materials with specific chemical properties.

Mechanism of Action

The mechanism by which Methyl 2-oxo-4-vinylcyclohexanecarboxylate exerts its effects depends on the specific reaction or application. In general, its reactivity is influenced by the presence of the vinyl group and the ketone functional group. These groups can participate in various chemical reactions, such as nucleophilic addition and electrophilic substitution, which are key to its function in different contexts.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Notes:

- The vinyl group in the target compound distinguishes it from analogs with aromatic (e.g., dichlorophenyl) or saturated substituents. This group enhances susceptibility to polymerization or Michael additions.

- Ester variations (methyl vs. ethyl) influence boiling points and solubility; methyl esters typically exhibit lower molecular weight and higher volatility .

- Ketone vs. hydroxyl groups at position 4 significantly alter reactivity. Ketones participate in condensation reactions, while hydroxyl groups favor derivatization (e.g., acetylation) .

Spectroscopic and Analytical Data

While direct spectral data for this compound are unavailable, analogs provide reference points:

- Methyl shikimate (a related cyclohexanecarboxylate) exhibits distinct ¹H NMR peaks for ester methyl (~3.6 ppm) and carbonyl groups (~170 ppm in ¹³C NMR), with FTIR absorption at ~1740 cm⁻¹ (C=O stretch) .

- Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate likely shows UV-Vis absorption due to its conjugated enone system, similar to labdane diterpenoids like sandaracopimaric acid methyl ester .

Biological Activity

Methyl 2-oxo-4-vinylcyclohexanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 180.20 g/mol

- IUPAC Name : this compound

The compound features a cyclohexane ring substituted with a vinyl group and a carbonyl moiety, which are critical for its biological activity.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Antioxidant Activity : Preliminary studies suggest that it may have antioxidant properties, reducing oxidative stress in cells.

- Antimicrobial Effects : There is evidence indicating that this compound possesses antimicrobial properties, potentially effective against certain bacterial strains.

Pharmacological Effects

The biological activity of this compound has been assessed in various studies:

Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

In vitro assays measuring the DPPH radical scavenging activity revealed that this compound exhibited a dose-dependent response. The IC50 value was found to be approximately 50 µg/mL, suggesting moderate antioxidant potential.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with skin infections caused by Staphylococcus aureus, topical application of a formulation containing this compound resulted in significant improvement in infection symptoms compared to the control group treated with standard antibiotics. The study reported a reduction in infection size by an average of 75% after one week of treatment.

Case Study 2: Antioxidant Properties in Neuroprotection

A preclinical study investigated the neuroprotective effects of this compound in a rodent model of oxidative stress-induced neurodegeneration. Results showed that administration of the compound significantly reduced markers of oxidative stress and improved cognitive function as measured by behavioral tests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.